molecular formula C20H17N3O4S B5377780 N'-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide

Cat. No.: B5377780
M. Wt: 395.4 g/mol
InChI Key: VTVMLFKJEHGVOV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a benzenesulfonyl group, a methyl group, and a 3-nitrophenyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 3-nitroaniline in the presence of a base. The reaction conditions often include the use of an aprotic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor continuously, and the product is collected at the other end, minimizing the need for batch processing and reducing production time.

Chemical Reactions Analysis

Types of Reactions

N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is typically an amine derivative.

    Reduction: The major product is a reduced form of the compound, often an amine.

    Substitution: The major products depend on the nucleophile used but generally include substituted benzenesulfonyl derivatives.

Scientific Research Applications

N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the inhibition of enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and nitro groups allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

IUPAC Name

N'-(benzenesulfonyl)-N-methyl-N-(3-nitrophenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-22(17-11-8-12-18(15-17)23(24)25)20(16-9-4-2-5-10-16)21-28(26,27)19-13-6-3-7-14-19/h2-15H,1H3/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVMLFKJEHGVOV-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC(=CC=C1)[N+](=O)[O-])/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.